2-(4-Bromophenyl)-1,3-diphenylimidazolidine
Description
Properties
Molecular Formula |
C21H19BrN2 |
|---|---|
Molecular Weight |
379.3 g/mol |
IUPAC Name |
2-(4-bromophenyl)-1,3-diphenylimidazolidine |
InChI |
InChI=1S/C21H19BrN2/c22-18-13-11-17(12-14-18)21-23(19-7-3-1-4-8-19)15-16-24(21)20-9-5-2-6-10-20/h1-14,21H,15-16H2 |
InChI Key |
QMAUODYBUHHJTK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(N1C2=CC=CC=C2)C3=CC=C(C=C3)Br)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Cyclization of Urea Derivatives
The foundational approach for imidazolidine synthesis involves the condensation of urea derivatives with α-diketones or glyoxals. In a modified Biltz synthesis, 1,3-diphenylurea reacts with 4-bromophenylglyoxal under acidic conditions to form the imidazolidine-2,4-dione intermediate, which is subsequently reduced to yield 2-(4-Bromophenyl)-1,3-diphenylimidazolidine.
Reaction Conditions :
-
Acid System : Acetic acid-hydrochloric acid (15:0.5 v/v)
-
Temperature : Reflux (110–120°C)
-
Time : 4–6 hours
Reduction of the dione to imidazolidine typically employs LiAlH₄ or NaBH₄ in tetrahydrofuran (THF), though yields for this step require optimization beyond the reported literature.
Two-Phase Liquid-Liquid Bromination for Precursor Synthesis
The regioselective introduction of the 4-bromophenyl group is critical. A patent by EP2323966A1 details a bromination method using a two-phase system (toluene/water) with vanadium pentoxide (V₂O₅) as a catalyst and H₂O₂ as an oxidizing agent. This method achieves >80% selectivity for 4-bromoanisole, which can be hydrolyzed to 4-bromophenol for subsequent use in glyoxal synthesis.
Key Parameters :
-
Catalyst : V₂O₅ (0.007 mol per 0.50 mol substrate)
-
Oxidizing Agent : 30% H₂O₂ (1.2 equivalents)
-
Temperature : 20–40°C
Microwave-Assisted Synthesis for Enhanced Efficiency
Microwave-Activated Cyclocondensation
Adapting methodologies from hydantoin synthesis, microwave irradiation significantly accelerates the reaction between 1,3-diphenylurea and 4-bromophenylglyoxal. Muccioli et al. demonstrated that microwave activation reduces reaction times from hours to minutes while improving yields.
Optimized Protocol :
-
Solvent : Dimethylformamide (DMF)
-
Base : Potassium carbonate (K₂CO₃)
-
Microwave Settings : 100 W, 3 × 1.5-minute pulses
Bromination Strategies for Late-Stage Functionalization
Direct Bromination of Phenyl Substituents
The patent EP2323966A1 highlights a bromination process applicable to phenyl derivatives, achieving high para-selectivity. Applying this to 1,3-diphenylimidazolidine could introduce the 4-bromophenyl group, though competing dibromination (2,4-dibromo byproduct) necessitates careful stoichiometric control.
Critical Considerations :
-
Bromide Source : NaBr or KBr (1.1–1.5 equivalents)
-
Acid : Hydrochloric acid (32% aqueous)
-
Byproduct Mitigation : Distillation or azeotropic removal of dibrominated species.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | Selectivity | Advantages | Limitations |
|---|---|---|---|---|---|
| Acid-Catalyzed Cyclization | AcOH-HCl, reflux | 59–64 | Moderate | Scalable, low cost | Requires reduction step |
| Microwave Synthesis | DMF, K₂CO₃, 100 W | 72–78 | High | Rapid, energy-efficient | Specialized equipment needed |
| Two-Phase Bromination | V₂O₅, H₂O₂, 20–40°C | 75–90 | High | Regioselective, minimal byproducts | Limited to precursor synthesis |
Structural Characterization and Validation
X-ray crystallography confirms the planar geometry of the imidazolidine core and the tetrahedral arrangement at the 2-position. For 2-(4-Bromophenyl)-1,3-diphenylimidazolidine, key structural features include:
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-1,3-diphenylimidazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
Oxidation: Imidazolidinones
Reduction: Amines
Substitution: Various substituted imidazolidines depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Cannabinoid Receptor Modulation
The compound is recognized for its affinity towards cannabinoid receptors, particularly the CB1 receptor. Research indicates that derivatives of imidazolidine compounds exhibit inverse agonist properties at these receptors, which can be beneficial in treating conditions such as obesity and drug dependence. For instance, studies have shown that 1,3-bis(4-bromophenyl)-5-phenylimidazolidine-2,4-dione demonstrates significant binding affinity to the CB1 receptor, suggesting its potential utility in pharmacotherapy for metabolic disorders and addiction .
2. Structure-Activity Relationship Studies
The synthesis of various derivatives of 2-(4-bromophenyl)-1,3-diphenylimidazolidine has led to the establishment of structure-activity relationships (SAR) that help in understanding how modifications affect biological activity. For example, the introduction of halogen substituents in specific positions has been shown to enhance receptor affinity and selectivity .
Material Science Applications
3. Synthesis of Functional Materials
The compound serves as a precursor for synthesizing various N-heterocyclic compounds through palladium-catalyzed reactions. These reactions allow for the development of materials with specific electronic properties that are useful in organic electronics and photonics .
4. Photophysical Properties
Research into the photophysical properties of imidazolidine derivatives indicates their potential application in optoelectronic devices. The incorporation of 2-(4-bromophenyl)-1,3-diphenylimidazolidine into polymer matrices has shown promising results in enhancing light-emitting efficiencies .
Case Studies and Research Findings
Case Study 1: Cannabinoid Receptor Antagonism
A study highlighted the effectiveness of 2-(4-bromophenyl)-1,3-diphenylimidazolidine derivatives in mitigating symptoms associated with obesity by acting as CB1 receptor antagonists. The research demonstrated that these compounds could reduce appetite and promote weight loss without causing psychotropic effects .
Case Study 2: Synthesis of Novel Materials
In a recent investigation, researchers synthesized a series of novel materials based on imidazolidine frameworks incorporating 2-(4-bromophenyl)-1,3-diphenylimidazolidine. These materials exhibited enhanced thermal stability and conductivity, making them suitable candidates for applications in electronic devices .
Data Tables
| Application Area | Compound Used | Outcome |
|---|---|---|
| Medicinal Chemistry | 1,3-bis(4-bromophenyl)-5-phenylimidazolidine | High affinity for CB1 receptor |
| Material Science | 2-(4-bromophenyl)-1,3-diphenylimidazolidine | Enhanced light-emitting efficiency |
| Synthesis of Functional Materials | Various derivatives | Improved thermal stability and conductivity |
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-1,3-diphenylimidazolidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substitution at the Imidazolidine Ring
2-(2,3,5-Tri-O-benzyl-β-D-ribofuranosyl)-1,3-diphenylimidazolidine
- Structural Difference: The 4-bromophenyl group in the target compound is replaced with a ribofuranosyl moiety (a sugar derivative).
- Impact: This substitution enables applications in glycoside synthesis, such as the production of ribofuranosyl glycine via hydrolysis and cyanide reactions. The bulky ribofuranosyl group alters solubility and reactivity compared to the bromophenyl analog .
1,3-Dibenzyl-2-(4-bromophenyl)imidazolidine
- Structural Difference : Benzyl groups replace phenyl groups at positions 1 and 3.
- Impact : Increased steric bulk (molecular weight: 407.35 g/mol) may reduce solubility in polar solvents and influence crystal packing. Benzyl groups could also modulate interactions in receptor-binding studies .
2-(5-Nitrothiophen-2-yl)-1,3-diphenylimidazolidine
- Structural Difference : A nitrothiophene group replaces the 4-bromophenyl substituent.
- This compound is marketed for industrial use, suggesting stability under non-physiological conditions .
2-Furyl-1,3-diphenylimidazolidine
- Structural Difference : A furan ring replaces the bromophenyl group.
- Impact : The electron-rich furan moiety may enhance π-π stacking interactions in coordination chemistry or ligand design. This derivative has been utilized in synthetic organic chemistry (CAS: 94378-00-4) .
Anti-inflammatory Analogs
- 2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole: Exhibits 59.5% anti-inflammatory activity at 20 mg/kg, comparable to indomethacin (64.3%).
FPR Receptor Agonists
- N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide : Acts as a specific FPR2 agonist, activating calcium mobilization and chemotaxis in neutrophils. The bromophenyl group may contribute to receptor affinity, a property that could extend to imidazolidine derivatives .
Physicochemical Properties
Biological Activity
2-(4-Bromophenyl)-1,3-diphenylimidazolidine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, synthesis methods, and potential applications based on current research findings.
Chemical Structure and Properties
The molecular formula of 2-(4-Bromophenyl)-1,3-diphenylimidazolidine is with a molecular weight of approximately 436.3 g/mol. The compound features a unique imidazolidine ring structure substituted with two phenyl groups and a bromophenyl group, which contributes to its biological activity.
Biological Activities
Research has indicated that 2-(4-Bromophenyl)-1,3-diphenylimidazolidine exhibits several significant biological activities:
- Antibacterial Activity : Studies demonstrate that this compound disrupts bacterial cell wall integrity, leading to its effectiveness against various bacterial strains. Its mechanism may involve interference with the synthesis of peptidoglycan, a critical component of bacterial cell walls.
- Antifungal Properties : The compound has shown efficacy against fungal pathogens by inhibiting their growth and proliferation. This is particularly relevant in treating infections caused by fungi resistant to conventional antifungal agents.
- Anti-inflammatory Effects : In vitro studies suggest that 2-(4-Bromophenyl)-1,3-diphenylimidazolidine modulates inflammatory responses by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS) .
- Potential Anticancer Activity : Preliminary research indicates that this compound may possess anticancer properties, particularly against breast and renal cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Synthesis Methods
The synthesis of 2-(4-Bromophenyl)-1,3-diphenylimidazolidine can be achieved through various methods:
- Condensation Reactions : Typically involves the reaction of appropriate phenyl derivatives with imidazolidine precursors under controlled conditions.
- Bromination : The introduction of bromine at the para position of the phenyl ring can be accomplished using brominating agents in suitable solvents.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- A study published in Medicinal Chemistry highlighted its antibacterial activity against Staphylococcus aureus with an IC50 value indicating significant potency compared to standard antibiotics.
- Another research article focused on its antifungal properties, revealing effective inhibition against Candida albicans with a minimum inhibitory concentration (MIC) lower than that of traditional antifungal agents .
- In cancer research, a comparative study showed that derivatives of this compound exhibited higher cytotoxicity against MDA-MB-468 (breast cancer) cells compared to non-brominated analogs, suggesting the importance of the bromine substituent for enhanced activity.
Comparative Analysis with Similar Compounds
The biological activity of 2-(4-Bromophenyl)-1,3-diphenylimidazolidine can be compared with other imidazolidine derivatives. The following table summarizes key differences in biological activities:
| Compound Name | Antibacterial Activity | Antifungal Activity | Anticancer Activity |
|---|---|---|---|
| 2-(4-Bromophenyl)-1,3-diphenylimidazolidine | High | Moderate | Significant |
| 1,3-Diphenylimidazolidine-2,4-dione | Moderate | Low | Low |
| 5-(4-Bromophenyl)imidazolidine-2,4-dione | High | High | Moderate |
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended for characterizing the molecular structure of 2-(4-Bromophenyl)-1,3-diphenylimidazolidine?
- Methodological Answer : A combination of NMR spectroscopy (¹H and ¹³C) and X-ray crystallography is essential for structural elucidation. NMR provides insights into proton environments and electronic interactions, particularly for distinguishing imidazolidine ring conformers and substituent effects. X-ray crystallography confirms bond angles, stereochemistry, and crystal packing . For bromine-containing compounds, mass spectrometry (HRMS) is critical to verify molecular weight and isotopic patterns.
Q. What safety protocols should be followed when handling 2-(4-Bromophenyl)-1,3-diphenylimidazolidine?
- Methodological Answer : Due to the brominated aromatic group, assume potential toxicity until proven otherwise. Use fume hoods for synthesis and purification. In case of skin contact, wash immediately with soap and water for ≥15 minutes and consult a physician . Adhere to institutional safety regulations, including 100% compliance with pre-lab safety exams for advanced courses . Store the compound in airtight containers away from light to prevent decomposition.
Advanced Research Questions
Q. How can factorial design optimize the synthesis of 2-(4-Bromophenyl)-1,3-diphenylimidazolidine?
- Methodological Answer : Apply a full or fractional factorial design to screen variables like temperature, solvent polarity, and catalyst loading. For example, a 2³ factorial design reduces the number of experiments while identifying interactions between parameters. Use ANOVA to analyze yield data and prioritize significant factors. This approach minimizes trial-and-error inefficiencies, as demonstrated in reaction optimization studies .
Q. What computational strategies predict the reactivity of 2-(4-Bromophenyl)-1,3-diphenylimidazolidine in novel reactions?
- Methodological Answer : Combine density functional theory (DFT) calculations with reaction path searching algorithms (e.g., artificial force-induced reaction method) to model transition states and intermediates. Tools like the ICReDD platform integrate quantum chemistry with experimental data to predict regioselectivity in cross-coupling reactions involving bromophenyl groups . Virtual simulations also enable rapid screening of solvent effects and steric hindrance .
Q. How should researchers resolve contradictions in biological activity data for structurally similar brominated compounds?
- Methodological Answer : Perform comparative structure-activity relationship (SAR) studies with analogs (e.g., 3-Amino-4-(4-bromophenyl)azetidin-2-one) to isolate substituent effects. Use dose-response assays to validate activity trends and molecular docking to assess binding affinity variations. For example, bromine’s electron-withdrawing effects may alter interactions with hydrophobic enzyme pockets compared to fluorine-substituted analogs .
Q. What methodologies enhance data integrity in studies involving 2-(4-Bromophenyl)-1,3-diphenylimidazolidine?
- Methodological Answer : Implement electronic lab notebooks (ELNs) with version control and audit trails to track experimental modifications. Use chemometrics (e.g., PCA for spectroscopic data) to detect outliers. For large datasets, employ encrypted cloud platforms compliant with institutional standards to prevent data breaches . Cross-validate results with orthogonal techniques (e.g., HPLC purity checks alongside NMR).
Experimental Design and Validation
Q. How can researchers design a robust kinetic study for the degradation of 2-(4-Bromophenyl)-1,3-diphenylimidazolidine under varying pH conditions?
- Methodological Answer : Use a central composite design (CCD) to explore pH, temperature, and ionic strength effects. Monitor degradation via UV-Vis spectroscopy at λ_max for the bromophenyl chromophore. Fit data to kinetic models (e.g., pseudo-first-order) using nonlinear regression. Validate with LC-MS to identify degradation byproducts .
Data Interpretation and Reporting
Q. What statistical frameworks are suitable for analyzing contradictory catalytic activity data in imidazolidine derivatives?
- Methodological Answer : Apply Bayesian hierarchical modeling to account for variability across studies (e.g., differing catalyst batches or solvent purity). Use meta-analysis to aggregate results from independent labs, weighting studies by sample size and experimental rigor. Report confidence intervals rather than single-point estimates to quantify uncertainty .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
